Comparative Affinity for Phenylethanolamine N-Methyltransferase (PNMT)
This compound exhibits specific, albeit modest, binding affinity for Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. In contrast to more potent PNMT inhibitors like SKF 64139 (Ki = 13 nM) [1], the target compound Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- demonstrates a significantly higher inhibition constant (Ki) of 1,110,000 nM (1.11 mM), as determined via an in vitro radiochemical assay using bovine PNMT [2]. This substantial difference in Ki value underscores its distinct interaction profile with the enzyme, which may be advantageous for applications requiring low-affinity modulation or for serving as a negative control scaffold.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1,110,000 nM (1.11 mM) |
| Comparator Or Baseline | SKF 64139: 13 nM |
| Quantified Difference | ~85,400-fold higher Ki (lower affinity) |
| Conditions | In vitro radiochemical assay using bovine PNMT |
Why This Matters
This quantitative binding data defines the compound's position on the PNMT inhibitor affinity spectrum, enabling researchers to select it for specific experimental contexts where a low-affinity interaction with PNMT is required or to avoid unintended potent inhibition.
- [1] Cheng, H. C., et al. (1987). SK&F 64139, a potent and selective inhibitor of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 30(12), 2227-2230. View Source
- [2] BindingDB. (n.d.). BDBM50367284: Affinity Data for Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- against PNMT. View Source
